N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide
Description
This compound is an acetamide derivative featuring a cyanocyclohexyl group and a 5-fluoro-2-(2,2,2-trifluoroethoxy)aniline moiety. The trifluoroethoxy group is a common structural motif in bioactive molecules due to its metabolic stability and electron-withdrawing properties, which enhance receptor binding . The 5-fluoro substituent on the aniline ring may improve lipophilicity and modulate interactions with target proteins through halogen bonding.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F4N3O2/c18-12-4-5-14(26-11-17(19,20)21)13(8-12)23-9-15(25)24-16(10-22)6-2-1-3-7-16/h4-5,8,23H,1-3,6-7,9,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELNJLBZLGIJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=C(C=CC(=C2)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide typically involves multiple steps:
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Formation of the Cyanocyclohexyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclohexyl intermediate. This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
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Synthesis of the Fluoro-substituted Aniline: : The next step involves the synthesis of 5-fluoro-2-(2,2,2-trifluoroethoxy)aniline. This is typically done by reacting 5-fluoro-2-nitroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, followed by reduction of the nitro group to an amine.
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Coupling Reaction: : The final step is the coupling of the cyanocyclohexyl intermediate with the fluoro-substituted aniline. This is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the desired acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This requires optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other functional groups depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
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Biology: : The compound is used in studies involving cell signaling pathways and receptor binding assays to understand its biological effects.
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Material Science: : Due to its unique structural properties, it is explored for use in the development of new materials with specific electronic or optical properties.
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Industry: : It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Suvecaltamide (INN: Suvecaltamide Hydrochloride)
- Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide hydrochloride .
- Key Features :
- 4-Isopropylphenyl group: Enhances lipophilicity and may stabilize hydrophobic interactions in Cav channels.
- (R)-configured ethylpyridinyl group: Provides stereoselective binding to Cav α1G subunits.
- Therapeutic Use : Voltage-activated calcium channel stabilizer for essential tremor treatment .
- Both compounds retain the trifluoroethoxy group, critical for metabolic resistance and target engagement .
(R)-2-(4-Cyclopropylphenyl)-N-(1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
- Structure : Cyclopropylphenyl and ethylpyridinyl groups with trifluoroethoxy .
- Activity : IC50 = 89.0 nM against Cav α1G subunits .
- Comparison: The cyclopropyl group in this analog vs. the target’s cyanocyclohexyl may influence ring strain and lipophilicity. Cyclopropane’s planar structure could reduce steric clashes compared to the bulkier cyclohexane ring. The absence of a 5-fluoroanilino group in this compound suggests differences in halogen-mediated interactions with target channels.
Patent Compounds for Essential Tremor (AU-B-2019355021)
- Structure : (R)-2-(4-Isopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide .
- Therapeutic Focus : Cav channel stabilization in neurological disorders.
- The cyanocyclohexyl group may reduce metabolic oxidation compared to the isopropylphenyl group, which is prone to CYP450-mediated degradation.
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Structure: Dichloro-isopropoxyanilino and sulfonyl groups .
- Comparison: The target compound lacks sulfonyl groups, suggesting differences in solubility and membrane permeability. Both compounds feature halogenated anilino motifs, but the dichloro-isopropoxy substituents in this analog may confer distinct steric and electronic effects compared to the target’s 5-fluoro-trifluoroethoxy group.
Structural and Functional Analysis Table
Research Implications and Gaps
- Structural Trends: The trifluoroethoxy group is a conserved feature in Cav modulators, likely critical for binding . Modifications to adjacent groups (e.g., cyanocyclohexyl vs. isopropylphenyl) may fine-tune selectivity and pharmacokinetics.
- Halogen Effects : The target’s 5-fluoro substituent could enhance binding via halogen bonds, a feature absent in many analogs .
Biological Activity
N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its therapeutic applications. This article synthesizes available research findings, including detailed data tables and case studies, to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound features a complex chemical structure characterized by the following components:
- Cyanocyclohexyl group : Contributes to the lipophilicity and potential binding interactions.
- Fluorinated aniline derivative : Enhances potency and selectivity against target enzymes.
- Acetamide moiety : Often associated with biological activity in medicinal chemistry.
Chemical Formula
The molecular formula is represented as , indicating the presence of fluorine atoms which are known to influence pharmacokinetic properties.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for certain enzymes. The presence of fluorine in the structure has been correlated with increased potency in enzyme inhibition.
Table 1: Inhibition Potency Against Target Enzymes
Structure-Activity Relationship (SAR)
A structure-activity relationship study emphasizes the importance of the fluorine substituent on the phenyl ring, which significantly enhances the compound's inhibitory effects compared to non-fluorinated analogs.
Therapeutic Applications
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Cancer Treatment : The compound has shown promise in preclinical models for its ability to inhibit pathways involved in tumor growth. Its selectivity for certain cancer cell lines suggests potential for targeted therapies.
- Study Findings : In vitro assays demonstrated a reduction in cell viability in cancer cell lines with IC50 values ranging from 0.05 to 0.15 µM.
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Inflammatory Diseases : Its role as an IRAK4 inhibitor positions it as a candidate for treating inflammatory conditions such as rheumatoid arthritis.
- Clinical Relevance : Early-stage clinical trials are being conducted to evaluate its efficacy in reducing inflammation markers in patients.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics, attributed to its lipophilic nature and ability to cross biological membranes efficiently.
Toxicology
Preliminary toxicological assessments indicate that this compound has a manageable safety profile at therapeutic doses, although further studies are required to establish long-term effects.
Q & A
What are the recommended synthetic routes for N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide, and how can reaction conditions be optimized for high purity?
Basic Research Question
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with substitution, reduction, and condensation steps. Key considerations include:
- Substitution Reaction: React 5-fluoro-2-(2,2,2-trifluoroethoxy)aniline with a cyanocyclohexyl precursor under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the cyclohexyl-cyan group .
- Reduction: Use iron powder in acidic media (e.g., HCl/EtOH) to reduce nitro intermediates, ensuring stoichiometric control to avoid over-reduction .
- Condensation: Employ condensing agents like EDC/HOBt to couple intermediates with cyanoacetamide derivatives. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) critically impact yield .
Optimization Strategies:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C during condensation | Minimizes side reactions |
| Solvent | Anhydrous DMF for substitution | Enhances reaction rate |
| Catalyst | 1.5 eq EDC with 0.5 eq HOBt | Improves coupling efficiency |
Which spectroscopic methods are most effective for characterizing the structural integrity of this compound, particularly in confirming the presence of the trifluoroethoxy group?
Basic Research Question
Methodological Answer:
- ¹⁹F NMR Spectroscopy: Directly identifies the trifluoroethoxy (-OCH₂CF₃) group via distinct signals at δ -75 to -80 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (expected [M+H]⁺: ~428.15 g/mol) and isotopic patterns for fluorine .
- IR Spectroscopy: Detects C≡N stretching (~2240 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
Validation Workflow:
Purity Check: HPLC with C18 column (ACN/water gradient) to ensure >95% purity .
Structural Confirmation: Combine ¹H/¹³C NMR with 2D experiments (COSY, HSQC) to map aromatic and cyclohexyl protons .
What in vitro assays are suitable for initial biological activity screening of this compound, considering its structural similarity to calcium channel stabilizers?
Basic Research Question
Methodological Answer:
Given structural analogs (e.g., suvecaltamide) target voltage-gated calcium channels (Cav), prioritize:
- Patch-Clamp Electrophysiology: Measure Cav2.2 (N-type) or Cav3.2 (T-type) current inhibition in neuronal cells .
- Calcium Flux Assays: Use FLIPR® or Fura-2 AM dye in HEK293 cells expressing Cav subtypes .
- Receptor Binding Studies: Radioligand displacement assays for GABAₐ or NMDA receptors, as trifluoroethoxy groups may modulate CNS targets .
Experimental Design:
| Assay | Cell Line | Key Readout | Reference |
|---|---|---|---|
| Patch-Clamp | SH-SY5Y (neuronal) | % Current Inhibition at 10 µM | |
| FLIPR® | HEK293-Cav3.2 | IC₅₀ for Calcium Influx |
How can researchers resolve discrepancies in biological activity data observed across different cell lines or model organisms for this compound?
Advanced Research Question
Methodological Answer:
Contradictory results often arise from off-target effects or model-specific pharmacokinetics. Strategies include:
- Dose-Response Profiling: Compare IC₅₀/EC₅₀ across models (e.g., primary neurons vs. HEK293) to identify potency shifts .
- Metabolite Screening: Use LC-MS to detect species-specific metabolic degradation (e.g., cytochrome P450 differences in rodents vs. humans) .
- Transcriptomic Analysis: RNA-seq of responsive vs. non-responsive models to identify differentially expressed targets .
Case Study: A Cav3.2 inhibitor showed 10-fold lower potency in zebrafish due to rapid glucuronidation, resolved by co-administering a metabolic inhibitor .
What strategies are employed to elucidate the mechanism of action of this compound, especially when structural analogs target voltage-gated ion channels?
Advanced Research Question
Methodological Answer:
- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., benzophenone) to crosslink the compound to its target protein, followed by pull-down/MS identification .
- Cryo-EM: Resolve binding poses in Cav channels using cryo-electron microscopy .
- Mutagenesis Studies: Introduce point mutations (e.g., Cav3.2 S6 helix residues) to assess binding site requirements .
Key Findings from Analogs:
| Analog | Target | Binding Site | Reference |
|---|---|---|---|
| Suvecaltamide | Cav3.2 | Pore-forming α-subunit | |
| TTA-A2 | Cav3.1 | Voltage-sensing domain |
In designing SAR studies, which substituents on the anilino or cyclohexyl groups have shown the most significant impact on bioactivity based on existing literature?
Advanced Research Question
Methodological Answer:
- Anilino Substituents:
- Cyclohexyl Modifications:
- 1-Cyano: Stabilizes chair conformation, improving target engagement .
- Methyl Branching: Increases metabolic stability (t₁/₂ > 4 hrs in hepatocytes) .
SAR Table:
| Position | Modification | Effect on IC₅₀ (Cav3.2) | Reference |
|---|---|---|---|
| Anilino-5 | F → Cl | 2-fold decrease | |
| Cyclohexyl | CN → COOH | Loss of activity |
What are the critical considerations for improving the metabolic stability of this compound without compromising its target affinity?
Advanced Research Question
Methodological Answer:
- Fluorine Substitution: Replace labile groups (e.g., -OCH₃) with -OCF₃ to block oxidative metabolism .
- Isotere Replacement: Substitute metabolically vulnerable amides with triazoles or oxadiazoles .
- Prodrug Design: Mask polar groups (e.g., acetamide) as esters for enhanced bioavailability .
Optimization Example:
Replacing -CH₂CH₃ with -CF₂CF₃ in a related analog increased microsomal stability from 15% to 85% remaining after 1 hour .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
